molecular formula C11H11N B13712152 5-Cyclopropyl-2-methylbenzonitrile

5-Cyclopropyl-2-methylbenzonitrile

Cat. No.: B13712152
M. Wt: 157.21 g/mol
InChI Key: ZQAGYOPMWRMSQK-UHFFFAOYSA-N
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Description

5-Cyclopropyl-2-methylbenzonitrile is an organic compound characterized by a benzene ring substituted with a nitrile group, a cyclopropyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-methylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylbenzonitrile with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-2-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: 5-Cyclopropyl-2-methylbenzoic acid.

    Reduction: 5-Cyclopropyl-2-methylbenzylamine.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropyl-2-methylbenzonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The cyclopropyl and methyl groups contribute to the compound’s steric and electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

    2-Methylbenzonitrile: Lacks the cyclopropyl group, resulting in different reactivity and applications.

    Benzonitrile: The simplest form, without any additional substituents, used as a precursor in various chemical reactions.

Uniqueness: 5-Cyclopropyl-2-methylbenzonitrile is unique due to the presence of both cyclopropyl and methyl groups, which impart distinct steric and electronic effects. These features make it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

5-cyclopropyl-2-methylbenzonitrile

InChI

InChI=1S/C11H11N/c1-8-2-3-10(9-4-5-9)6-11(8)7-12/h2-3,6,9H,4-5H2,1H3

InChI Key

ZQAGYOPMWRMSQK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CC2)C#N

Origin of Product

United States

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